tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate chemical properties
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a chiral molecule of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1] The stereochemical integrity of this intermediate is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth overview of its chemical properties, synthesis, and its connection to the cholesterol biosynthesis pathway.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | [2][3] |
| Synonyms | (R)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate, (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester | [2][4] |
| CAS Number | 125988-01-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO₄ | [2] |
| Molecular Weight | 227.26 g/mol | [2][5] |
| Appearance | Light Yellow Thick Oil | [4] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [6] |
| Solubility | Information not widely available in quantitative terms. Miscible with common organic solvents used in synthesis. | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Analytical Data
| Analytical Technique | Expected Data |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Chemical shifts and coupling constants confirming the proton environment of the molecule. Key signals would include those for the tert-butyl group, the methylene protons, the methine proton adjacent to the hydroxyl group, and the protons of the ethyl cyano group. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Chemical shifts for all 11 carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone, the carbon of the nitrile group, the carbons of the tert-butyl group, and the chiral carbon bearing the hydroxyl group. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the functional groups present, such as a strong C=O stretch for the ketone and ester, a broad O-H stretch for the alcohol, and a C≡N stretch for the nitrile group. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or a protonated molecule peak ([M+H]+) corresponding to the molecular weight of the compound, along with fragmentation patterns that help to confirm the structure. |
Signaling Pathway: Cholesterol Biosynthesis
tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a precursor to Atorvastatin, an inhibitor of HMG-CoA reductase. This enzyme catalyzes a critical rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.[7][8][9][10] By inhibiting this enzyme, Atorvastatin reduces the endogenous production of cholesterol.
Caption: The Mevalonate Pathway for Cholesterol Biosynthesis.
Experimental Protocols
The synthesis of tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate can be achieved through various methods. Below are generalized protocols based on information from published patents.
Synthesis Workflow
Caption: Generalized Synthetic Workflow.
Method 1: Claisen Condensation with a Strong Base
This method is adapted from processes described in various patents and involves a Claisen-type condensation.
Materials:
-
Ethyl (R)-4-cyano-3-hydroxybutyrate
-
Protecting agent (e.g., tert-butyldiphenylsilyl chloride)
-
Imidazole
-
Diisopropylamine
-
n-Butyl lithium
-
tert-Butyl acetate
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Protection of the hydroxyl group (optional but often performed):
-
Dissolve ethyl (R)-4-cyano-3-hydroxybutyrate and imidazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the protecting agent (e.g., tert-butyldiphenylsilyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
-
-
Formation of the Lithium Enolate of tert-Butyl Acetate:
-
In a separate flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add n-butyl lithium dropwise and stir to form lithium diisopropylamide (LDA).
-
Slowly add tert-butyl acetate to the LDA solution at low temperature and stir to form the lithium enolate.
-
-
Condensation Reaction:
-
Add a solution of the protected ethyl (R)-4-cyano-3-(protected-oxy)butyrate in anhydrous THF to the lithium enolate solution at low temperature.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).
-
-
Deprotection and Work-up:
-
Quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium chloride or dilute HCl).
-
If a silyl protecting group was used, a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) in THF is typically used for deprotection.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate.
-
Method 2: DBU-Mediated Condensation
This method, adapted from patent CN108033899B, offers a process that avoids cryogenic temperatures and hazardous reagents like lithium metal.[11]
Materials:
-
tert-Butyl acetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
(R)-4-cyano-3-hydroxy ethyl butyrate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
Procedure:
-
Preparation of Solution A:
-
Under a nitrogen atmosphere, add tert-butyl acetate and DBU to 2-methyltetrahydrofuran.
-
Heat the mixture to reflux and stir for 1-5 hours.
-
Slowly cool the solution to 25-30 °C.
-
-
Preparation of Solution B:
-
Dissolve (R)-4-cyano-3-hydroxy ethyl butyrate in 2-methyltetrahydrofuran.
-
-
Condensation Reaction:
-
Simultaneously add Solution A and Solution B dropwise to a small amount of 2-methyltetrahydrofuran, maintaining the reaction temperature at 20-30 °C.
-
After the addition is complete, continue stirring for 1-5 hours.
-
-
Work-up:
-
Add water dropwise to the reaction mixture.
-
Allow the mixture to stand and separate into layers.
-
Collect the organic phase and concentrate it under reduced pressure to obtain the crude product. The solvent can be recovered.
-
The aqueous phase can be concentrated to recover the DBU.
-
-
Purification:
-
The crude product can be further purified if necessary, for example, by column chromatography.
-
Conclusion
tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is a fundamentally important chiral building block in modern pharmaceutical synthesis, particularly for the production of Atorvastatin. Understanding its chemical properties, synthesis, and its role in the context of the cholesterol biosynthesis pathway is essential for researchers and professionals in drug development. The methodologies for its synthesis have evolved to include more efficient and safer processes, reflecting the ongoing innovation in synthetic organic chemistry. While detailed analytical data is often proprietary, the standard characterization methods provide a robust means of quality control for this critical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate | C11H17NO4 | CID 9794547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. 125988-01-4|(R)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate|BLD Pharm [bldpharm.com]
- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Biosynthesis of cholesterol - Proteopedia, life in 3D [proteopedia.org]
- 10. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN108033899B - Preparation method of (R) -6-cyano-5-hydroxy-3-carbonyl hexanoate tert-butyl ester - Google Patents [patents.google.com]
